molecular formula C23H18N2O5 B2828489 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1105201-09-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2828489
CAS No.: 1105201-09-9
M. Wt: 402.406
InChI Key: VCNKWMPDNJZKHC-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole ring, an isoxazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole and isoxazole intermediates, followed by their coupling with a naphthalene derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride

Uniqueness

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-23(13-27-19-7-5-15-3-1-2-4-16(15)9-19)24-12-18-11-21(30-25-18)17-6-8-20-22(10-17)29-14-28-20/h1-11H,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKWMPDNJZKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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